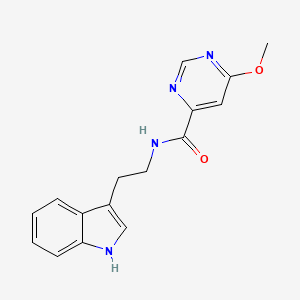

N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction between tryptamine (a biogenic amine derived from tryptophan) and naproxen (a nonsteroidal anti-inflammatory drug). The DCC-mediated coupling between the carboxylic acid group of naproxen and the amino group of tryptamine yields N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide . This straightforward synthetic route ensures high yield.

Molecular Structure Analysis

The molecular formula of N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide is C21H21N3O2 . It consists of an indole ring, an ethyl linker, and a pyrimidine ring. The methoxy group at position 6 enhances its lipophilicity and influences its pharmacokinetics .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Applications

This compound, due to its structural similarity with tryptamine and naproxen, may exhibit analgesic and anti-inflammatory properties. The mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins .

Antiviral Activity

The indole core structure is known to contribute to antiviral activity. Compounds with this structure have been tested against various viruses, including influenza and SARS-CoV-2, suggesting potential applications for our compound in treating viral infections .

Antimycobacterial Properties

Indole derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that our compound could be explored for its potential use in combating mycobacterial infections .

Neuromodulation

Indole compounds are involved in central nervous system processes such as cognition and behavior. Given the structural features of our compound, it may have applications in neuromodulation or as a neurotransmitter .

Anticancer Potential

Indole derivatives have been studied for their anticancer properties. The compound could be investigated for its efficacy in inhibiting cancer cell growth and proliferation .

Anti-inflammatory Activity in Respiratory Diseases

There is evidence that indole derivatives can reduce respiratory mortality associated with conditions like COVID-19. This compound could be part of therapeutic strategies to mitigate severe respiratory inflammation .

Analgesic Activity without Gastrointestinal Side Effects

Some indole derivatives have been evaluated for their analgesic properties without the ulcerogenic side effects commonly associated with NSAIDs. This compound could offer a safer alternative for pain management .

Broad-Spectrum Biological Activities

Indole derivatives are known for a wide range of biological activities, including antidiabetic, antimalarial, and anticholinesterase activities. This compound could be a candidate for developing new treatments across various medical fields .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-22-15-8-14(19-10-20-15)16(21)17-7-6-11-9-18-13-5-3-2-4-12(11)13/h2-5,8-10,18H,6-7H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBJMIJBLCWQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)

![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline](/img/structure/B2971048.png)

![5-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2971052.png)

![1-(4-(Diethylamino)-2-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2971054.png)

![N~6~-(2-methoxyethyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971057.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2971058.png)

![4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-isopropylbenzamide](/img/structure/B2971060.png)

![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2971061.png)

![methyl 3-(4-bromo-3-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2971069.png)